molecular formula C6H6BrClN2O2S B2419175 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide CAS No. 2167707-72-2

5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide

Cat. No.: B2419175
CAS No.: 2167707-72-2
M. Wt: 285.54
InChI Key: RMFDSEJAUKDXHJ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide is a high-purity chemical reagent featuring a sulfonamide functional group integrated into a polyhalogenated pyridine scaffold. With the molecular formula C 6 H 6 BrClN 2 O 2 S and a molecular weight of 285.55 g/mol, this compound is designed for use in exploratory research and development . The sulfonamide group is a cornerstone in medicinal chemistry, known for conferring a wide range of pharmacological activities. Sulfonamide-based compounds are extensively documented as key scaffolds in agents with antibacterial, anticancer, antiviral, anti-inflammatory, and carbonic anhydrase inhibitory properties . The specific structural motifs present in this reagent—including the sulfonamide, the bromo and chloro substituents, and the pyridine ring—make it a highly versatile and valuable intermediate for constructing novel compounds in drug discovery programs . Researchers can leverage this building block to develop potential tubulin polymerization inhibitors, given that sulfonamide derivatives have shown significant activity in this area, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, its utility extends to the synthesis of molecular probes and in the broader field of synthetic organic chemistry, where it can be used to explore new structure-activity relationships (SAR) . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

5-bromo-6-chloro-4-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFDSEJAUKDXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1S(=O)(=O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide typically involves the sulfonation of 5-Bromo-6-chloro-4-methylpyridine. This can be achieved by reacting the pyridine derivative with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or chlorine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation may produce sulfonic acids or other oxidized forms.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs with anti-inflammatory and anticancer properties. The sulfonamide group is known for its ability to interact with biological targets through hydrogen bonding and electrostatic interactions, which can inhibit specific enzymes or receptors involved in disease pathways .

Case Studies in Anticancer Activity
Research has indicated that derivatives of pyridine-3-sulfonamide exhibit potent activity against various cancer cell lines. For instance, certain derivatives have shown nanomolar activity against the PI3K enzyme, which is implicated in cancer progression. The inhibition of PI3Kα by these compounds highlights their potential as therapeutic agents in oncology .

Material Science

Liquid Crystals and Organic Semiconductors
The compound is also utilized in the development of advanced materials such as liquid crystals and organic semiconductors. Its unique molecular structure allows it to function effectively as a chiral dopant, which is essential for the performance of liquid crystal displays (LCDs) and other electronic devices .

Biological Studies

Biochemical Assays
this compound is employed as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to selectively inhibit certain enzymes makes it valuable for understanding biological processes at the molecular level .

Chemical Synthesis

Intermediate in Organic Synthesis
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to create new derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide involves the inhibition of specific enzymes in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and chlorine atoms, along with the sulfonamide group, makes 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide unique

Biological Activity

5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by recent studies and research findings.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilisIC50 (µM)
Compound AModerateStrong10.5
Compound BWeakModerate25.0
This compoundTBDTBDTBD

Enzyme Inhibition

The sulfonamide moiety is well-known for its ability to inhibit various enzymes. Studies have indicated that related compounds exhibit strong inhibitory effects on urease and acetylcholinesterase (AChE), which are crucial targets in treating conditions like ulcers and Alzheimer's disease .

Table 2: Enzyme Inhibition Potency

CompoundUrease Inhibition IC50 (µM)AChE Inhibition IC50 (µM)
Compound A5.015.0
Compound B20.030.0
This compoundTBDTBD

Anticancer Activity

Research indicates that derivatives of pyridine compounds have potential anticancer properties. For example, certain piperidine derivatives have shown cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis in tumor cells, making these compounds promising candidates for cancer therapy.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of pyridine derivatives on FaDu hypopharyngeal tumor cells, it was found that certain compounds exhibited better cytotoxicity than standard chemotherapeutics like bleomycin . This suggests that modifications to the pyridine structure can enhance anticancer activity.

Q & A

Q. Table 1: Key Parameters for DoE Optimization of Sulfonamide Coupling

FactorRange TestedOptimal Value (Predicted)Experimental Yield (%)
Reaction Temperature80–120°C105°C78 ± 3
Molar Ratio (Br:Py)1.2:1–2.0:11.6:182 ± 2
Solvent PolarityDMF > THF > TolueneDMF85 ± 1
Derived from DoE principles in .

Q. Table 2: Computational vs. Experimental Activation Energies

Reaction PathwayDFT Energy (kcal/mol)Experimental Energy (kcal/mol)Discrepancy (%)
Nucleophilic Substitution22.425.111.8
Radical Mechanism28.727.92.9
Data integration strategy per ICReDD’s framework ().

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